

Application Notes: Quantification of Circulating LEAP-2 using a Sandwich ELISA Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LEAP-2

Cat. No.: B1576200

[Get Quote](#)

Introduction

Liver-Expressed Antimicrobial Peptide 2 (**LEAP-2**) is a circulating peptide hormone that has emerged as a key regulator of energy metabolism.^[1] Initially identified for its antimicrobial properties, **LEAP-2** is now recognized as the endogenous antagonist and an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.^{[2][3]} Ghrelin, the "hunger hormone," stimulates appetite and growth hormone release by activating GHS-R1a.^[4] **LEAP-2** directly counteracts these effects by competing with ghrelin for receptor binding and by suppressing the receptor's constitutive activity.^{[3][5]}

The dynamic balance between circulating **LEAP-2** and ghrelin plays a critical role in regulating energy homeostasis. **LEAP-2** levels are observed to increase with food intake and in states of positive energy balance, such as obesity, while they decrease during fasting and weight loss.^[2] ^[4] This inverse relationship with ghrelin suggests that the **LEAP-2**/ghrelin molar ratio is a crucial physiological indicator of metabolic status.^[2] Elevated **LEAP-2** levels have been positively correlated with Body Mass Index (BMI), body fat accumulation, fasting glucose, and triglycerides.^{[6][7]} Furthermore, studies have linked higher **LEAP-2** concentrations to the severity of conditions like Type 2 Diabetes (T2D) and Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD).^{[8][9]}

This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a highly sensitive and specific tool for the quantitative measurement of **LEAP-2** in various biological samples, enabling researchers to investigate its role in metabolic health and disease.

Principle of the Assay

This kit employs the quantitative sandwich ELISA technique. An antibody specific for **LEAP-2** is pre-coated onto the wells of a microplate. Standards, controls, and samples are pipetted into the wells, where any **LEAP-2** present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for **LEAP-2** is added. Following another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is introduced, which binds to the biotinylated antibody. A final wash removes unbound conjugate, and a TMB substrate solution is added. The substrate reacts with the HRP enzyme to produce a colored product. The intensity of the color, which is proportional to the amount of **LEAP-2** captured, is measured spectrophotometrically at 450 nm after the addition of a stop solution. [\[10\]](#)[\[11\]](#)[\[12\]](#)

Performance Characteristics

The performance of **LEAP-2** ELISA kits can vary between manufacturers. The data below represents typical characteristics compiled from various commercially available kits. Users should always refer to the specific datasheet provided with their kit.

Table 1: Assay Performance Characteristics

Parameter	Typical Value Range
Detection Range	0.1 ng/mL - 40 ng/mL
Sensitivity	0.05 ng/mL - 0.16 ng/mL
Sample Types	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates [10] [13]
Reactivity	Human, Mouse, Rat (Kit Dependent) [10] [14]

Table 2: Assay Precision

Parameter	Intra-Assay CV%	Inter-Assay CV%
Typical Claim	< 8-10%	< 10-12%
Example Data	4.2% - 4.6% [11]	4.5% - 5.3% [11]

Table 3: Assay Validation

Parameter	Description
Recovery	Samples spiked with known concentrations of LEAP-2 show recovery within an acceptable range, typically 85-115%. [13]
Linearity	Serial dilution of high-concentration samples yields results that are linear and proportional to the dilution factor. [11] [13]
Specificity	The assay demonstrates high specificity for LEAP-2 with minimal to no cross-reactivity with related molecules like ghrelin. [11] [15]

Expected Biological Values

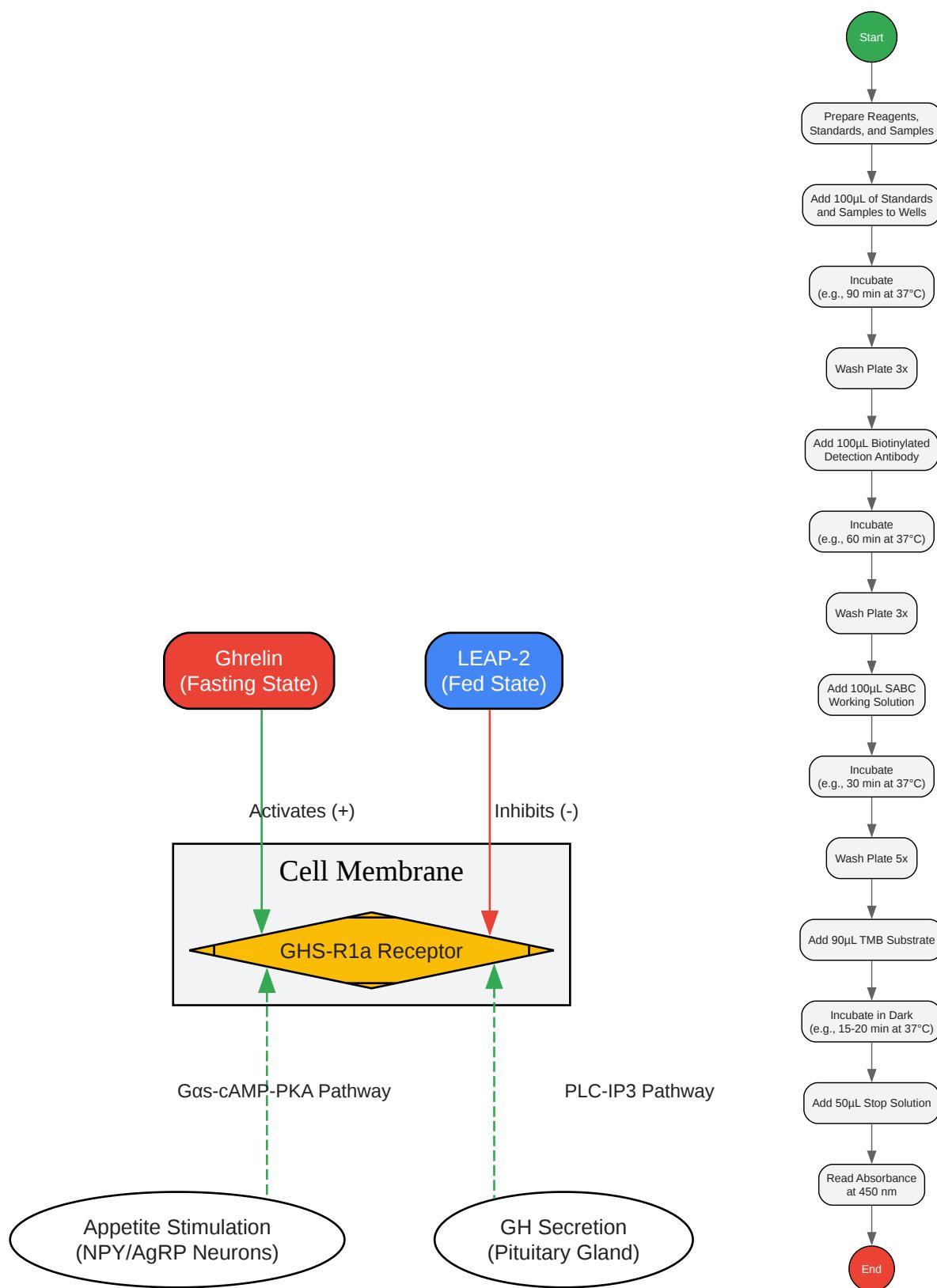

Circulating **LEAP-2** levels can vary based on metabolic state, age, and gender. The following table summarizes findings from published research and provides an expected range for different populations.

Table 4: Reported Circulating **LEAP-2** Levels in Human Subjects

Population	Condition	Mean/Median LEAP-2 Level (ng/mL)	Reference
Adults	Healthy Controls	11.54	[8]
Adults	Simple Steatosis (MAFLD)	13.62	[8]
Adults	MASH (MAFLD)	18.34	[8]
Adults	Type 2 Diabetes	Higher than healthy controls	[9]
Puberty	Girls	Significantly higher than boys	[16][17]

LEAP-2 Signaling and Regulation

LEAP-2 and ghrelin exert opposing effects through their interaction with the GHS-R1a receptor, influencing critical metabolic pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. [Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity](http://frontiersin.org) [frontiersin.org]
- 3. [LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. [LEAP2 Impairs the Capability of the Growth Hormone Secretagogue Receptor to Regulate the Dopamine 2 Receptor Signaling - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 6. [Ghrelin–LEAP2 interactions along the stomach–liver axis](http://jstage.jst.go.jp) [jstage.jst.go.jp]
- 7. [Ghrelin–LEAP2 interactions along the stomach–liver axis](http://jstage.jst.go.jp) [jstage.jst.go.jp]
- 8. [Serum LEAP2 Levels Across the Spectrum of Metabolic Dysfunction-Associated Fatty Liver Disease: A Potential Noninvasive Biomarker for Severity Stratification - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. fn-test.com [fn-test.com]
- 11. [Human LEAP2\(Liver-expressed antimicrobial peptide 2\)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest®](http://fn-test.com) [fn-test.com]
- 12. mybiosource.com [mybiosource.com]
- 13. cusabio.com [cusabio.com]
- 14. biocompare.com [biocompare.com]
- 15. phoenixpeptide.com [phoenixpeptide.com]
- 16. [LEAP2 in Physiology—A Narrative Review - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes: Quantification of Circulating LEAP-2 using a Sandwich ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1576200#elisa-kit-for-quantifying-circulating-leap-2-levels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com